N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and a sec-butoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 4-(sec-butoxy)benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-amino-2-methylbenzoic acid is first dissolved in a suitable solvent like dichloromethane. To this solution, 4-(sec-butoxy)benzoyl chloride is added dropwise with constant stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group and the benzamide core play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The sec-butoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methylphenyl)-4-methoxybenzamide
- N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide
- N-(4-Amino-2-methylphenyl)-4-propoxybenzamide
Uniqueness
N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is unique due to the presence of the sec-butoxy group, which imparts distinct physicochemical properties compared to its analogs
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-butan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-13(3)22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFDXVZVCFSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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